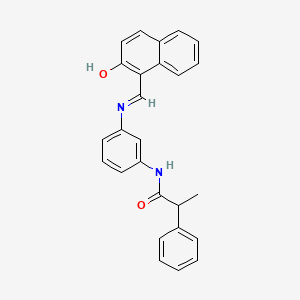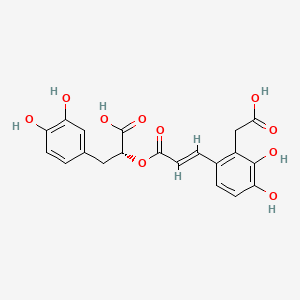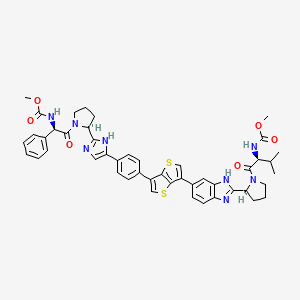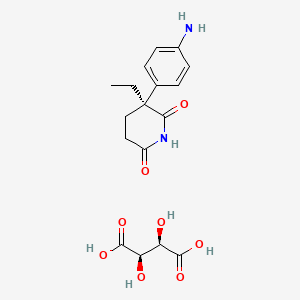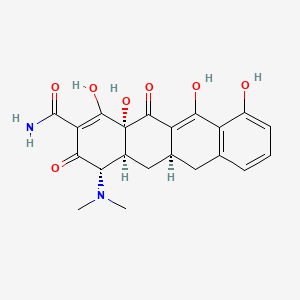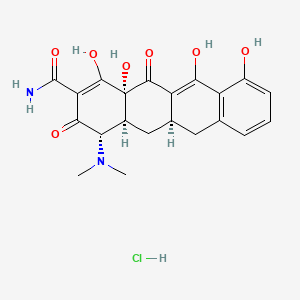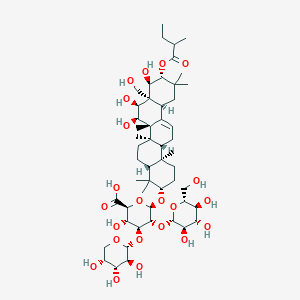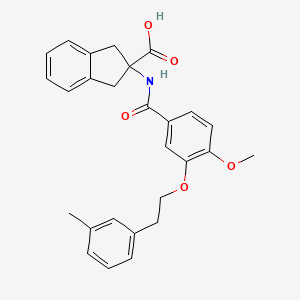
SCH-23985
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SCH-23985 is a D1 dopamine receptor antagonist.
Scientific Research Applications
Radioiodinated-SCH 23982 as a Dopamine D-1 Receptor Imaging Agent
Radioiodinated-SCH 23982, a derivative of SCH-23985, shows potential as an agent for imaging dopamine D-1 receptors in the human brain. It demonstrated in vivo binding to D-1 receptors in rat brain, and its biodistribution and radiation dosimetry were extensively studied (Thonoor et al., 1988).
Aldehyde-Containing Analogue of SCH-23390 for Dopamine D1 Receptors
The synthesis of an aldehyde-containing analogue of SCH-23390, closely related to SCH-23985, was developed to construct an affinity resin for the purification of dopamine D1 receptors. This analogue, ASCH, displayed high affinity for [125I]SCH-23982 binding from caudate membranes (Filtz et al., 1990).
[125I]SCH 23982 as the Preferred Ligand for Identifying D-1 Dopamine Receptor
[125I]SCH 23982, another derivative of SCH-23985, binds with high affinity to D-1 dopamine receptors in the rat brain. It is considered the ligand of choice for identifying the D-1 receptor due to its specific binding properties and higher specific activity compared to [3H]SCH 23390 (Sidhu et al., 1986).
Radiosynthesis of [123I]SCH 23982 for SPECT Imaging
The radiosynthesis of [123I]SCH 23982, related to SCH-23985, was developed for Single Photon Emission Computed Tomography (SPECT) imaging of dopaminergic D-1 receptors. This synthesis achieved high yield and high-specific activity, making it suitable for clinical production as a SPECT radiopharmaceutical (Moerlein et al., 1990).
Characterization of [125I]SCH 23982 Binding in Human Brain
A study on the binding of [125I]SCH 23982 in the human brain, particularly in the caudate and dorsolateral prefrontal cortex, was conducted. This research provided insights into the binding characteristics of this compound, differentiating its binding to D1 dopamine receptors and serotonergic 5HT2 receptors (Laruelle et al., 1991).
properties
CAS RN |
129666-34-8 |
|---|---|
Product Name |
SCH-23985 |
Molecular Formula |
C18H20ClNO |
Molecular Weight |
301.814 |
IUPAC Name |
(R)- 7-Chloro-2,3,4,5-tetrahydro-8-methoxy-3-methyl-1-phenyl-1H-3-benzazepine |
InChI |
InChI=1S/C18H20ClNO/c1-20-9-8-14-10-17(19)18(21-2)11-15(14)16(12-20)13-6-4-3-5-7-13/h3-7,10-11,16H,8-9,12H2,1-2H3/t16-/m1/s1 |
InChI Key |
MFWHITAFZYEFRB-MRXNPFEDSA-N |
SMILES |
CN1C[C@H](C2=CC=CC=C2)C3=CC(OC)=C(Cl)C=C3CC1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
SCH-23985; SCH 23985; SCH23985. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-4,7-Difluoro-N-[trans-4-(Methylamino)cyclohexyl]-N-[3-(Pyridin-4-Yl)benzyl]-1-Benzothiophene-2-Carboxamide](/img/structure/B610661.png)
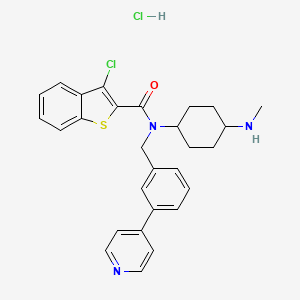

![Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopent[2]ene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate](/img/structure/B610666.png)
